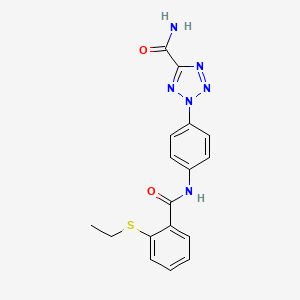
2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a tetrazole ring, which is known for its stability and versatility in chemical reactions, making it a valuable scaffold in medicinal chemistry and material science.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors . The specific role of these targets can vary widely, from catalyzing biochemical reactions to transmitting signals within the cell .
Mode of Action
Similar compounds have been found to interact with their targets through various mechanisms, such as binding to the active site of an enzyme or receptor, thereby modulating its activity . The resulting changes can include alterations in cellular signaling pathways, gene expression, or metabolic processes .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, potentially leading to downstream effects such as changes in cellular metabolism, signal transduction, or gene expression .
Pharmacokinetics
Similar compounds have been found to have various pharmacokinetic properties, which can impact their bioavailability . These properties can include factors such as solubility, stability, and permeability, which can influence how the compound is absorbed and distributed within the body, how it is metabolized, and how it is excreted .
Result of Action
Similar compounds have been found to have various effects at the molecular and cellular level, potentially leading to changes in cellular function or behavior .
Action Environment
Various environmental factors can potentially influence the action of similar compounds, including factors such as ph, temperature, and the presence of other molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamido Intermediate: The initial step involves the reaction of 2-ethylthiobenzoic acid with an appropriate amine to form the benzamido intermediate. This reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Tetrazole Ring Formation: The benzamido intermediate is then subjected to cyclization with sodium azide and a suitable catalyst, such as copper sulfate, to form the tetrazole ring. This step is typically performed under reflux conditions in a polar solvent like DMF (dimethylformamide).
Final Coupling: The final step involves coupling the tetrazole intermediate with a carboxamide derivative under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms are replaced by various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Nucleophiles: Sodium azide, alkyl halides.
Major Products
Sulfoxides and Sulfones: Formed from the oxidation of the ethylthio group.
Amines: Formed from the reduction of nitro groups.
Substituted Tetrazoles: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research, including:
Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in the development of new drugs, particularly due to its tetrazole ring, which mimics the carboxylate group in biological systems.
Material Science: The stability and electronic properties of the tetrazole ring make this compound useful in the design of advanced materials, such as energetic materials and polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding due to its unique structural features.
Industrial Applications: The compound is investigated for its potential use in the synthesis of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-(methylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide: Similar structure but with a methylthio group instead of an ethylthio group.
2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
2-(4-(2-(ethylthio)benzamido)phenyl)-1H-tetrazole-5-carboxamide: Similar structure but with a 1H-tetrazole ring instead of a 2H-tetrazole ring.
Uniqueness
The uniqueness of 2-(4-(2-(ethylthio)benzamido)phenyl)-2H-tetrazole-5-carboxamide lies in its combination of the ethylthio group and the tetrazole ring, which imparts distinct electronic and steric properties. This combination enhances its binding affinity to biological targets and its stability under various chemical conditions, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-[4-[(2-ethylsulfanylbenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2S/c1-2-26-14-6-4-3-5-13(14)17(25)19-11-7-9-12(10-8-11)23-21-16(15(18)24)20-22-23/h3-10H,2H2,1H3,(H2,18,24)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWPYSLYPWRSJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(4-Fluorophenyl)-2-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2454881.png)

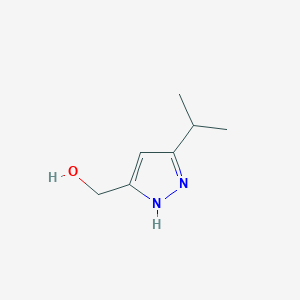
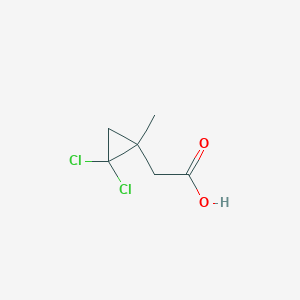
![5-((3-Fluorophenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2454887.png)
![ethyl 2-{[4-(4-fluorobenzyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanoate](/img/structure/B2454888.png)
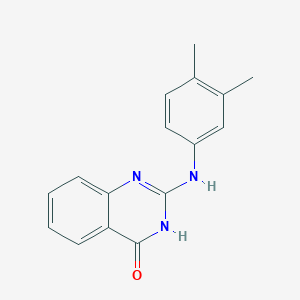
![methyl 4-((2-oxo-2-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)acetamido)methyl)piperidine-1-carboxylate](/img/structure/B2454890.png)
![ethyl 2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2454891.png)
![N-[2-[[1-(Difluoromethyl)cyclohexyl]amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2454893.png)
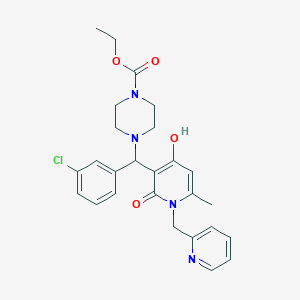

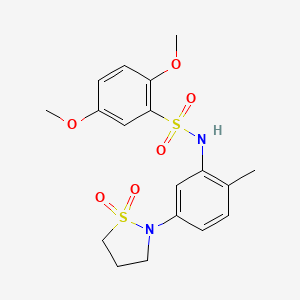
![N-(benzo[d][1,3]dioxol-5-yl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2454903.png)
